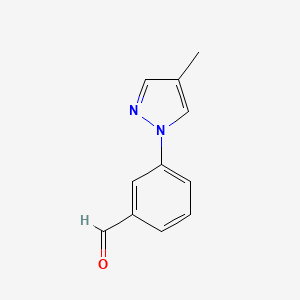
3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C10H8N2O . It is used in various chemical reactions and has been mentioned in several scientific papers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves reactions with several ketones . Another study describes the synthesis of related compounds through reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For example, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to analyze the structure of similar compounds .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can react with acetylenic ketones to produce regioisomeric pyrazoles . It can also react with thiosemicarbazide to afford the corresponding pyrazolin-N-thioamides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its melting point, yield, and other properties can be determined . Spectroscopic techniques like IR and NMR can provide information about its chemical structure .Safety and Hazards
Safety data sheets provide information about the hazards of “3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde”. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-3-10(5-11)8-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQJGQWPMSHYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














